molecular formula C12H5F12NO4 B6311183 3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% CAS No. 2088945-87-1

3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90%

Cat. No. B6311183
CAS RN: 2088945-87-1
M. Wt: 455.15 g/mol
InChI Key: DCSWLRMEVLHCQE-UHFFFAOYSA-N
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Description

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene, 90% (3,4-BHFPN) is an organic compound with a variety of applications in scientific research. It has been used in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in laboratory experiments. Its unique properties make it a useful tool for researchers in many different fields.

Scientific Research Applications

3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and as a reagent in the synthesis of polymeric materials.

Mechanism of Action

3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% acts as a catalyst in chemical reactions. It can facilitate the formation of new bonds between atoms or molecules, and it can also promote the formation of new products from existing molecules. In addition, it can act as a nucleophile, meaning it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and fats, as well as increasing the production of energy in cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and can be used in a variety of different reactions. It is also relatively stable and can be stored for long periods of time. However, it is a strong oxidizing agent and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% in scientific research. It could be used to synthesize new compounds for use in pharmaceuticals or other applications. It could also be used as a catalyst in the synthesis of polymers or other materials. Additionally, it could be used to study the biochemical and physiological effects of various compounds, or to study the mechanism of action of various compounds. Finally, it could be used to study the structure and reactivity of various molecules.

Synthesis Methods

3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90% can be synthesized by the reaction of 3,4-dihydroxybenzaldehyde with 1,1,2,3,3,3-hexafluoropropoxy-nitrobenzene in the presence of a base. The reaction is carried out at room temperature and yields a 90% yield of 3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene, 90%.

properties

IUPAC Name

1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F12NO4/c13-7(9(15,16)17)11(21,22)28-5-2-1-4(25(26)27)3-6(5)29-12(23,24)8(14)10(18,19)20/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWLRMEVLHCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F12NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(1,1,2,,3,3,3-hexafluoropropoxy)nitrobenzene

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